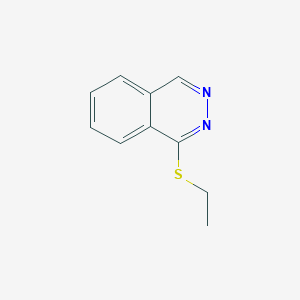
1-(Ethylsulfanyl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological and pharmacological activities. The presence of sulfur and nitrogen atoms in the structure of this compound makes it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(Ethylsulfanyl)phthalazine typically involves the condensation of phthalazine derivatives with ethyl sulfide. One common method includes the reaction of 2-(4-isopropylbenzoyl)benzoic acid with hydrazine hydrate in boiling ethanol to form phthalazin-1-one derivatives . These derivatives can then be further reacted with ethyl sulfide under specific conditions to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes.
Chemical Reactions Analysis
1-(Ethylsulfanyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents like alkyl halides can replace the ethyl group with other alkyl or aryl groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or acetonitrile, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted phthalazines .
Scientific Research Applications
1-(Ethylsulfanyl)phthalazine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in studying reaction mechanisms.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like phosphodiesterases, leading to increased levels of cyclic AMP and subsequent vasodilation. The compound may also interact with voltage-gated calcium channels, affecting cellular signaling and function . These interactions contribute to its pharmacological effects, such as antihypertensive and anticancer activities.
Comparison with Similar Compounds
1-(Ethylsulfanyl)phthalazine can be compared with other phthalazine derivatives, such as:
4-Hydroxy-2-phenylphthalazin-1(2H)-one: Known for its antioxidant properties.
4-Chloro-2-phenylphthalazin-1(2H)-one: Exhibits significant anti-inflammatory activity.
4-(1-Hydrazonoethyl)aniline: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its sulfur-containing moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
65729-31-9 |
|---|---|
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
1-ethylsulfanylphthalazine |
InChI |
InChI=1S/C10H10N2S/c1-2-13-10-9-6-4-3-5-8(9)7-11-12-10/h3-7H,2H2,1H3 |
InChI Key |
TUYGKDDXRSSYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
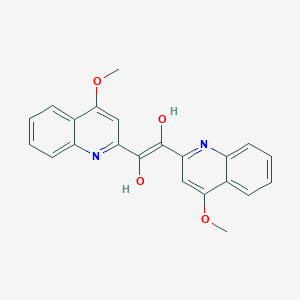
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
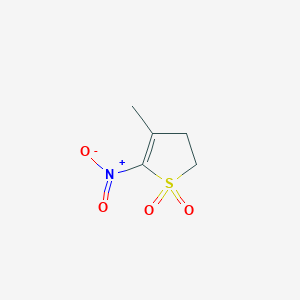

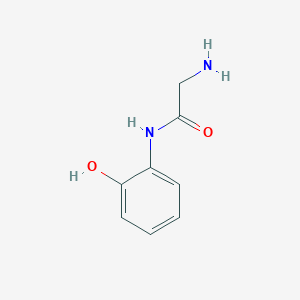

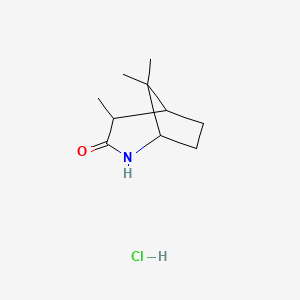

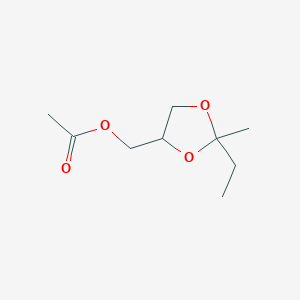
![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)
